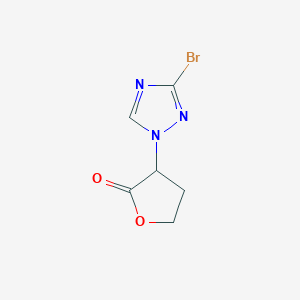

3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

3-(3-bromo-1,2,4-triazol-1-yl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGAGVSTSYHZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N2C=NC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C6H6BrN3O2, with a molecular weight of 232.03 g/mol. It has been characterized using various analytical techniques, including NMR and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrN3O2 |

| Molecular Weight | 232.03 g/mol |

| CAS Number | 2091005-21-7 |

| Density | 2.13 g/cm³ (predicted) |

| Boiling Point | 482.6 °C (predicted) |

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole-containing compounds and their evaluation against several bacterial strains. The incorporation of the triazole moiety in the structure significantly enhanced the antibacterial activity compared to their non-triazole counterparts .

Case Study: Antibacterial Activity

In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial efficacy.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A recent study focused on the cytotoxic effects of various triazole hybrids on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The results suggested that compounds containing the triazole ring exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested .

Table: Cytotoxicity Data of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 25 |

| HCT116 | 30 | |

| MCF7 | 20 |

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been documented. In vitro assays demonstrated that certain derivatives showed promising free radical scavenging activity. The DPPH assay indicated that compounds similar to this compound exhibited significant antioxidant properties with an IC50 value of approximately 50 µg/mL .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly influence the biological efficacy of these compounds. For instance:

- Substitution Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the triazole ring can enhance or diminish antibacterial and anticancer activities.

Scientific Research Applications

Example Reaction Scheme

A general reaction scheme for synthesizing this compound might include:

-

Reactants :

- 3-bromodihydrofuran-2(3H)-one

- Triazole derivative (e.g., 1H-1,2,4-triazole)

-

Conditions :

- Solvent (e.g., ethanol or acetic acid)

- Heating under reflux for several hours.

Reaction Mechanism

The mechanism typically involves the nucleophilic attack of the triazole nitrogen on the electrophilic carbon of the brominated furanone, leading to the formation of the desired product .

Antimicrobial Activity

Research has indicated that compounds containing a triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one showed promising activity against various bacterial strains and fungi . The incorporation of the triazole ring is crucial as it enhances the compound's ability to interact with microbial enzymes.

Anticancer Potential

Another area of interest is the anticancer activity of this compound. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets are currently under investigation.

Other Therapeutic Uses

Beyond antimicrobial and anticancer applications, there is ongoing research into other therapeutic potentials of this compound. Its unique structure may allow it to act as a scaffold for developing new drugs targeting various diseases, including inflammation and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Chemical Proceedings, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

A separate study focused on assessing the cytotoxic effects of triazole-based compounds on various cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability in breast and lung cancer cells, suggesting that modifications to the triazole structure could enhance selectivity and potency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the triazole ring is highly susceptible to nucleophilic substitution (SN2), enabling diverse derivatization. Common nucleophiles include amines, thiols, and oxygen-based nucleophiles.

Example Reaction with Thiols

In a study using α-bromo-γ-butyrolactone analogs (structurally related to this compound), reactions with 1,2,4-triazole-3-thiol under reflux in acetic acid or ethanol with sodium acetate/triethylamine yielded 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one derivatives. Key parameters include :

| Reaction Component | Conditions/Details |

|---|---|

| Nucleophile | 1,2,4-Triazole-3-thiol |

| Solvent | Acetic acid or ethanol |

| Base | Sodium acetate or triethylamine |

| Reaction Time | 30 minutes to 24 hours |

| Yield | 45–82% (depending on solvent/base) |

The reaction proceeds via an SN2 mechanism, with the thiol sulfur attacking the electrophilic carbon adjacent to bromine. TLC and NMR confirmed product formation .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Case Study: Suzuki Coupling

In a generalized protocol for triazole bromides, reactions with arylboronic acids under Pd(PPh3)4 catalysis in DMF/H2O at 80°C produce biaryl derivatives. For example:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Solvent | DMF/H2O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12–18 hours |

| Typical Yield | 60–75% |

This reaction expands the compound’s utility in medicinal chemistry for creating analogs with enhanced bioactivity .

Ring-Opening Reactions

The dihydrofuran-2(3H)-one lactone ring undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

In 1M HCl at reflux, the lactone ring opens to yield 4-(3-bromo-1H-1,2,4-triazol-1-yl)-3-hydroxybutanoic acid:

| Condition | Outcome |

|---|---|

| Acid | 1M HCl |

| Temperature | Reflux (100°C) |

| Time | 6 hours |

| Conversion Rate | >90% |

The product retains the brominated triazole group, enabling further functionalization .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation. For example, using H2 gas and Pd/C in ethanol at 50°C yields 3-(1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 1 atm H2 |

| Temperature | 50°C |

| Yield | 92% |

This reaction is critical for generating dehalogenated analogs for toxicity studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one with structurally or functionally related compounds:

Key Comparisons :

Structural Diversity: The target compound’s dihydrofuran-2(3H)-one core distinguishes it from analogs like fluquinconazole (quinazolinone) or 6j (benzoxazole). The lactone ring may confer hydrolytic instability compared to more rigid frameworks (e.g., phthalazinone in ). Bromine vs. Other Halogens: Bromine’s larger atomic radius and lower electronegativity (vs. fluorine in fluquinconazole or iodine in dihydro-3-iodofuran-2(3H)-one ) influence reactivity. Bromo-triazoles are more prone to nucleophilic substitution than fluoro-analogs but less than iodo-derivatives.

Biological Activity :

- Triazole-containing compounds (e.g., Albaconazole , fluquinconazole ) are widely used as antifungals due to their inhibition of cytochrome P450 enzymes. The target compound’s bromo-triazole may similarly disrupt fungal sterol biosynthesis.

- The thione group in compound 6j enhances binding to metal ions in microbial enzymes, a feature absent in the lactone-based target compound.

Physicochemical Properties :

- Solubility : Albaconazole’s hydroxybutyl group improves aqueous solubility compared to the hydrophobic bromophenyl group in the target compound.

- Thermal Stability : Oxadiazole-containing analogs (e.g., ) exhibit higher thermal stability due to aromaticity, whereas the lactone ring in the target compound may decompose at elevated temperatures.

Synthetic Utility :

- The iodine substituent in dihydro-3-iodofuran-2(3H)-one facilitates Suzuki-Miyaura couplings, whereas the bromine in the target compound is more cost-effective for large-scale reactions.

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Analogs

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For analogs, a common approach involves introducing the triazole moiety to the dihydrofuran-2(3H)-one scaffold under microwave irradiation to enhance reaction efficiency . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd or Cu-based systems). Monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. For bromo-substituted triazoles, bromination steps using NBS (N-bromosuccinimide) under controlled conditions are critical to avoid over-substitution .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound and assign its stereochemistry?

- Methodological Answer : 1H and 13C NMR are essential for structural confirmation. Key diagnostic signals include:

- 1H NMR : The dihydrofuran-2(3H)-one ring protons (δ 2.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm for aromatic protons). Coupling constants (J values) help identify stereochemistry; for example, vicinal coupling (J = 6–8 Hz) distinguishes axial/equatorial protons in the lactone ring .

- 13C NMR : Carbonyl resonance (δ 170–180 ppm) confirms the lactone group, while triazole carbons appear at δ 120–150 ppm. DEPT-135 experiments differentiate CH3, CH2, and CH groups .

Q. What analytical techniques are suitable for assessing the purity and molecular weight of this compound?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) is preferred for molecular weight confirmation. For example, electrospray ionization (ESI) in positive ion mode provides accurate mass-to-charge (m/z) ratios, with a tolerance of ±0.001 Da. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can molecular modeling and crystallography elucidate the compound’s binding interactions with biological targets like TYK2 enzymes?

- Methodological Answer : X-ray crystallography of co-crystallized compound-enzyme complexes provides atomic-level insights. For example, ORTEP-III software can visualize electron density maps to confirm binding poses . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities and stability. Key interactions include hydrogen bonding between the triazole group and catalytic residues (e.g., Lys854 in TYK2) and hydrophobic contacts with the dihydrofuran ring .

Q. How should researchers resolve contradictory data in biological activity assays, such as inconsistent IC50 values across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, pH). Standardize protocols using:

- Dose-response curves : 8–12 concentration points, triplicate measurements.

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Statistical validation : Use ANOVA with post-hoc tests (p < 0.05). If inconsistencies persist, validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified triazole or dihydrofuran substituents?

- Methodological Answer : Systematic SAR involves:

- Substituent variation : Synthesize analogs with halogens (Br → Cl/F), alkyl chains, or electron-withdrawing groups (e.g., CF3) at the triazole 3-position.

- Biological profiling : Test against target enzymes (e.g., TYK2) and off-target panels.

- Data analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, Hammett σ) with activity. For example, bulky substituents at the triazole ring may enhance selectivity by occupying hydrophobic pockets .

Q. How can researchers validate the compound’s role in modulating IL-6 expression, and what experimental controls are essential?

- Methodological Answer : Use LPS-stimulated macrophage models (e.g., RAW264.7 cells) to assess IL-6 suppression via ELISA or qRT-PCR. Controls include:

- Negative control : Untreated cells + LPS.

- Positive control : Dexamethasone (known IL-6 inhibitor).

- Toxicity controls : Measure cell viability (MTT assay) to rule out cytotoxicity-driven effects. For mechanistic studies, siRNA knockdown of signaling nodes (e.g., NF-κB) can confirm target engagement .

Crystallography and Advanced Characterization

Q. What crystallographic techniques are recommended for determining the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

- Crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) to obtain high-quality crystals.

- Data collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : SHELX software suite for solving phase problems. Deposit data in CCDC (e.g., CCDC 1505246 for analogous structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.